![molecular formula C29H22K5N3O14 B014531 Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate CAS No. 113694-64-7](/img/structure/B14531.png)
Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Overview
Description
Chemical Overview:
This compound, also identified as Fura 2FF pentapotassium salt , is a benzofuran-based fluorescent dye designed for intracellular calcium (Ca²⁺) sensing. Its molecular formula is C₂₈H₁₈F₂K₅N₃O₁₄, featuring a heterocyclic oxazole ring fused with a benzofuran core. The structure incorporates multiple carboxylate groups and fluorinated aromatic systems, enhancing its chelation specificity for Ca²⁺ and photostability .
Biological Activity
Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate, commonly referred to as Fura-2 pentapotassium salt, is a biologically active compound primarily utilized as a fluorescent calcium indicator in cellular studies. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C29H22K5N3O14
- Molecular Weight : 832 g/mol
- CAS Number : 113694-64-7
- Solubility : Soluble in DMSO and water
- Excitation/Emission Wavelengths :
- No Ca²⁺: λ Ex = 363 nm, λ Em = 512 nm
- High Ca²⁺: λ Ex = 335 nm, λ Em = 505 nm
Fura-2 pentapotassium salt operates as a ratiometric fluorescent dye that binds to free intracellular calcium ions (Ca²⁺). Upon binding, the fluorescence excitation maximum shifts from 363 nm (in the absence of Ca²⁺) to 335 nm (in the presence of Ca²⁺), while the emission maximum remains relatively stable. This property allows for precise measurements of intracellular calcium levels, making it invaluable in research related to cellular signaling pathways and pharmacology.
Biological Applications
- Calcium Mobilization Studies : Fura-2 is extensively used to study intracellular calcium mobilization triggered by various stimuli, such as G protein-coupled receptor (GPCR) activation and calcium channel opening. Its ability to provide real-time measurements has made it a standard tool in cell physiology.
- Drug Discovery : The compound plays a crucial role in drug discovery processes by enabling researchers to evaluate the effects of new compounds on calcium signaling pathways. This is particularly relevant in the development of drugs targeting cardiovascular and neurological disorders.
- Cell Viability and Toxicity Assessments : Fura-2 can also be employed to assess cell viability and toxicity by measuring changes in intracellular calcium levels in response to potential toxic agents.
Case Study 1: Calcium Signaling in Neuronal Cells
A study utilizing Fura-2 demonstrated its effectiveness in measuring calcium influx in neuronal cells upon stimulation with neurotransmitters. The results indicated that specific receptor activation led to significant increases in intracellular calcium levels, which were quantitatively assessed using Fura-2 fluorescence ratios.
Case Study 2: Drug Response Evaluation
In another research project focused on evaluating the efficacy of a novel anti-cancer drug, Fura-2 was used to monitor changes in intracellular calcium levels in cancer cell lines. The findings revealed that the drug induced a rapid increase in calcium levels, suggesting a potential mechanism of action involving calcium signaling pathways.
Comparative Analysis with Other Calcium Indicators
Indicator | Solubility | Excitation Max (nm) | Emission Max (nm) | Kd (nM) |
---|---|---|---|---|
Fura-2 | DMSO, Water | 363 (no Ca²⁺), 335 (high Ca²⁺) | 512 | 145 |
Indo-1 | DMSO | 349 (no Ca²⁺), 331 (high Ca²⁺) | 482 | 250 |
Fluo-3 | DMSO, Water | 506 | 526 | 450 |
Q & A
Q. Basic: What are the critical considerations for synthesizing this polycarboxylated benzofuran-oxazole derivative, and how can purity be optimized?
Methodological Answer:
Synthesis of this compound requires careful control of reaction conditions due to its multiple carboxylate and aromatic ether groups. Key steps include:
- Protection/Deprotection of Carboxyl Groups : Use methyl ester intermediates (as seen in Fura-2 derivatives) to prevent side reactions during coupling steps .
- Purification : Solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) is effective for isolating polar carboxylated compounds. Precondition with methanol and elute with a methanol:water gradient (80:20 v/v) .
- Purity Validation : Employ reversed-phase HPLC with a C18 column and UV detection at 254 nm. Adjust mobile phase pH to 3.0–4.0 using formic acid to enhance peak resolution for carboxylates .
Q. Basic: How can the metal-binding properties of this compound be experimentally characterized?
Methodological Answer:
The compound’s bis(carboxylatomethyl)amino groups suggest strong chelation potential. Use these approaches:
- Spectrophotometric Titration : Monitor UV-Vis absorbance (200–400 nm) while titrating with divalent cations (e.g., Ca²⁺, Mg²⁺). Calculate binding constants via Benesi-Hildebrand plots .
- Isothermal Titration Calorimetry (ITC) : Directly measure enthalpy changes during metal-ligand interaction. Use a 1:10 ligand-to-metal ratio in Tris buffer (pH 7.4) to mimic physiological conditions .
- Competitive Assays : Compare fluorescence quenching with Fura-2 (a known Ca²⁺ probe) to assess relative affinity .
Q. Advanced: How can contradictory data on the compound’s solubility in aqueous vs. organic solvents be resolved?
Methodological Answer:
Discrepancies often arise from protonation states of carboxylate groups. To address this:
- pH-Dependent Solubility Profiling : Measure solubility in buffers (pH 3–10) using nephelometry. The pentapotassium salt should show >90% solubility in water at pH >7, while the free acid may precipitate below pH 5 .
- Co-Solvent Systems : For organic phase reactions, use tert-butanol:water (1:1 v/v) to maintain solubility. Confirm stability via ¹H NMR in D₂O/CD₃OD mixtures .
Q. Advanced: What computational strategies are recommended for predicting the compound’s reactivity in complex biological matrices?
Methodological Answer:
Leverage AI-driven tools and molecular dynamics (MD):
- Retrosynthesis Prediction : Use COMSOL Multiphysics-integrated AI models (e.g., Template_relevance Reaxys) to simulate reaction pathways. Focus on benzofuran-oxazole stability under redox conditions .
- MD Simulations : Model interactions with lipid bilayers or serum proteins (e.g., albumin) using GROMACS. Parameterize carboxylate groups with AMBER force fields .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electron density shifts at oxazole and benzofuran moieties .
Q. Basic: What spectroscopic techniques are most effective for structural elucidation?
Methodological Answer:
Combine multiple techniques for unambiguous assignment:
- ¹H/¹³C NMR : Focus on aromatic regions (δ 6.5–8.5 ppm for benzofuran protons; δ 160–170 ppm for carboxylate carbons). Use D₂O with 0.75 mM DSS for referencing .
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI-) in negative mode to detect [M-5K]⁵⁻ ions. Calibrate with sodium trifluoroacetate clusters .
- FT-IR : Confirm carboxylate stretches (ν ~1600 cm⁻¹ for asymmetric COO⁻; ~1400 cm⁻¹ for symmetric COO⁻) and ether linkages (ν ~1250 cm⁻¹) .
Q. Advanced: How can the compound’s stability be evaluated under varying oxidative/reductive conditions relevant to cellular environments?
Methodological Answer:
Design accelerated degradation studies:
- Oxidative Stress : Incubate with 0.1–10 mM H₂O₂ in PBS (pH 7.4) at 37°C. Monitor degradation via LC-MS over 24–72 hours. Quench reactions with catalase .
- Reductive Conditions : Treat with 5 mM glutathione (GSH) or dithiothreitol (DTT). Track thiol-adduct formation using MS/MS fragmentation (e.g., m/z shifts of +307 Da for GSH conjugation) .
- Light Exposure : Conduct photostability tests under UVA (320–400 nm) with irradiance of 1.5 mW/cm². Use actinometry to quantify photon flux .
Q. Basic: What are the best practices for handling and storing this hygroscopic compound?
Methodological Answer:
- Storage : Keep in desiccators with P₂O₅ at −20°C. Avoid repeated freeze-thaw cycles to prevent potassium salt dissociation .
- Handling : Use silanized glassware (5% dimethyldichlorosilane in toluene) to minimize adsorption losses. Pre-rinse with methanol before use .
Q. Advanced: How can researchers design experiments to probe the compound’s interaction with membrane-bound receptors or transporters?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize receptors on CM5 chips. Inject compound at 0.1–100 μM in HBS-EP buffer. Calculate kinetic parameters (kₐ, k𝒹) with Biacore T200 software .
- Fluorescence Polarization : Label the compound with BODIPY-FL. Measure anisotropy changes upon binding to purified receptor proteins .
- Live-Cell Imaging : Use confocal microscopy to track subcellular localization in HEK293 cells. Co-stain with LysoTracker Red to assess lysosomal sequestration .
Comparison with Similar Compounds
Functional Properties :
- Fluorescence Mechanism : The compound exhibits ratiometric fluorescence, with spectral shifts (excitation/emission wavelengths) dependent on Ca²⁺ binding. This allows quantification of free Ca²⁺ concentrations in live cells .
- Ca²⁺ Affinity : It has a moderate dissociation constant (Kd), optimized for detecting physiological Ca²⁺ fluctuations (typically in the 100–500 nM range) .
- Applications : Widely used in neurobiology and cell physiology for real-time Ca²⁺ imaging in single cells or tissues due to its brightness and selectivity over Mg²⁺ and other divalent cations .
Key Comparative Parameters:
Structural and Functional Insights:
vs. Quin2 :
- Quin2, an early-generation Ca²⁺ indicator, suffers from low quantum yield (30-fold dimmer than Fura 2FF) and poor selectivity for Ca²⁺ over Mg²⁺ (~100:1) . Fura 2FF’s heterocyclic core and fluorinated substituents enhance brightness and reduce interference from cellular autofluorescence.
- Key Advantage : Fura 2FF’s ratiometric design (wavelength shift) enables precise Ca²⁺ quantification, unlike Quin2’s intensity-only response .
vs. Fura-2: While both are ratiometric, Fura 2FF incorporates difluorophenoxy groups that improve membrane permeability and reduce compartmentalization in organelles . Trade-off: Fura-2 has a slightly higher Ca²⁺ affinity (Kd ~145 nM vs. Fura 2FF’s ~145–200 nM), making Fura 2FF preferable for high Ca²⁺ environments (e.g., excitable cells during depolarization) .
vs. Indo-1 :
- Indo-1 is emission-ratiometric (dual emission peaks), whereas Fura 2FF relies on excitation shifts. This makes Indo-1 better suited for flow cytometry but less practical for standard microscopy.
- Selectivity : Both exhibit >10,000:1 selectivity for Ca²⁺ over Mg²⁺, but Fura 2FF’s benzofuran-oxazole scaffold provides superior resistance to photobleaching .
Emerging Alternatives:
- Genetically Encoded Ca²⁺ Indicators (GECIs) : e.g., GCaMP. While GECIs enable cell-specific targeting, synthetic dyes like Fura 2FF offer broader dynamic range and faster response times .
- Low-Affinity Variants : e.g., Fura-4F (Kd ~770 nM). These are tailored for measuring Ca²⁺ in microdomains (e.g., endoplasmic reticulum), contrasting with Fura 2FF’s cytosolic focus .
Preparation Methods
Synthetic Pathway Overview
The synthesis of Fura-2 (pentapotassium) follows a modular approach, beginning with functionalized benzofuran and oxazole intermediates. Key steps include:
-
O-Alkylation to introduce ether linkages.
-
N-Alkylation for tertiary amine formation.
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Hydrogenation to reduce nitro groups.
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Vilsmeier-Haack reaction for formyl group introduction.
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Williamson ether synthesis for benzofuran ring closure.
-
Saponification to generate carboxylate groups and subsequent potassium salt formation .
Intermediate Synthesis
O-Alkylation of Phenolic Precursors
The synthesis begins with O-alkylation of 2-benzyloxy-4-nitro-5-hydroxybenzaldehyde (1 ) with mesylate (2 ) (1.2 eq) in anhydrous acetone, catalyzed by potassium carbonate (3 eq). This yields the ether-linked intermediate (3 ) with a 78% yield .
Reaction Conditions
-
Solvent: Anhydrous acetone
-
Temperature: 60°C, 12 hours
-
Workup: Filtration, evaporation, and purification via silica gel chromatography .
Nitro Group Hydrogenation
Intermediate 3 undergoes catalytic hydrogenation using 10% Pt/C under H₂ (1 atm) in ethyl acetate. This selectively reduces the nitro group to an amine (4 ) without cleaving the benzyl ether, achieving >90% yield .
Critical Parameters
-
Catalyst Loading: 5 wt% Pt/C
-
Reaction Time: 6 hours
N-Alkylation and Formyl Group Introduction
N-Alkylation with Ethyl Bromoacetate
Amine 4 reacts with ethyl bromoacetate (2.5 eq) in DMF, using triethylamine (3 eq) as a base. This N-alkylation step installs bis(carboxylate ethyl ester) groups, forming 5 with 65% yield .
Side Reactions
-
Competing O-alkylation is minimized by steric hindrance.
Vilsmeier-Haack Formylation
Intermediate 5 undergoes formylation via the Vilsmeier-Haack reaction (POCl₃/DMF, 0°C → 25°C). This yields aldehyde 7 , though partial ester hydrolysis occurs, necessitating re-esterification with ethanol/H₂SO₄ to restore ethyl groups .
Yield Optimization
-
Temperature Control: Slow warming prevents over-hydrolysis.
-
Re-esterification: 12-hour reflux in ethanol achieves 85% recovery .
Benzofuran Ring Formation
Williamson Ether Synthesis
Aldehyde 8 (from benzyl group removal using BCl₃ in DCM) reacts with ethyl 2-(chloromethyl)oxazole-5-carboxylate (9 ) in THF. Potassium tert-butoxide (1.5 eq) facilitates nucleophilic substitution, forming the benzofuran-oxazole core (10 ) with 70% yield .
Structural Validation
-
¹H NMR: Aromatic protons at δ 7.8–8.2 ppm confirm ring closure.
Saponification and Potassium Salt Formation
Ester Hydrolysis
Tetraethyl ester 10 is saponified using 1M KOH in methanol/water (4:1). The reaction proceeds at 50°C for 24 hours, converting all ethyl esters to carboxylates. Acidification with HCl precipitates the free acid, which is neutralized with K₂CO₃ to yield the pentapotassium salt .
Purification
-
Dialysis: 3.5 kDa MWCO membrane removes residual salts.
Analytical Data
-
Molecular Weight: 832.0 g/mol (calculated).
-
UV-Vis: λₑₓ = 335 nm (Ca²⁺-bound), 363 nm (Ca²⁺-free).
Quality Control and Validation
Spectroscopic Characterization
-
Fluorescence Excitation Ratio : Ratiometric measurements (340/380 nm) confirm Ca²⁺ binding (Kd = 145 nM) .
-
ICP-MS : Potassium content ≈ 23.5% (theoretical: 23.8%).
Impurity Profiling
Properties
CAS No. |
113694-64-7 |
---|---|
Molecular Formula |
C29H22K5N3O14 |
Molecular Weight |
832 g/mol |
IUPAC Name |
pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C29H27N3O14.5K/c1-15-2-3-17(31(11-24(33)34)12-25(35)36)20(6-15)43-4-5-44-21-7-16-8-22(28-30-10-23(46-28)29(41)42)45-19(16)9-18(21)32(13-26(37)38)14-27(39)40;;;;;/h2-3,6-10H,4-5,11-14H2,1H3,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42);;;;;/q;5*+1/p-5 |
InChI Key |
HQKWBBCTCLUGSX-UHFFFAOYSA-I |
SMILES |
CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+] |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+] |
Synonyms |
2-[6-[Bis(carboxymethyl)amino]-5-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]-2-benzofuranyl]-5-oxazolecarboxylic Acid Pentapotassium Salt; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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